Sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate typically involves the reaction of oleoyl chloride with sodium methyltaurate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent side reactions and ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher purity and yield of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aminoacetates
Scientific Research Applications
Sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in cell culture studies to investigate the effects of fatty acid derivatives on cell membranes.
Medicine: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and soaps, due to its surfactant properties
Mechanism of Action
The mechanism of action of sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, such as signal transduction and ion transport. The molecular targets include membrane proteins and phospholipids, which are crucial for maintaining cell structure and function .
Comparison with Similar Compounds
Similar Compounds
Sodium N-oleoyltaurate: Similar in structure but lacks the methyl group on the nitrogen atom.
Sodium N-lauroyltaurate: Contains a shorter fatty acid chain compared to sodium (Z)-N-methyl-N-(1-oxo-9-octadecenyl)aminoacetate.
Sodium N-palmitoyltaurate: Contains a saturated fatty acid chain
Uniqueness
This compound is unique due to its specific combination of a long unsaturated fatty acid chain and a methylated amino group. This structure imparts distinct amphiphilic properties, making it highly effective as a surfactant and emulsifying agent. Its ability to integrate into lipid bilayers and alter membrane properties also sets it apart from other similar compounds .
Properties
CAS No. |
14351-62-3 |
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Molecular Formula |
C21H38NNaO3 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
sodium;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetate |
InChI |
InChI=1S/C21H39NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;+1/p-1/b11-10-; |
InChI Key |
VLKIFCBXANYYCK-GMFCBQQYSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
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